

Spectroscopic Profile of 2,2-Dimethyl-4-oxopentanenitrile: A Technical Guide

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Compound of Interest

Compound Name: 2,2-Dimethyl-4-oxopentanenitrile

Cat. No.: B2769413

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,2-Dimethyl-4-oxopentanenitrile** (CAS No. 33235-13-1), a versatile building block in organic synthesis. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Core Spectroscopic Data

The structural elucidation of **2,2-Dimethyl-4-oxopentanenitrile** is supported by a combination of spectroscopic methods. The data presented here is a compilation of predicted and publicly available information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Data (Predicted)

The proton NMR spectrum is expected to show three distinct singlets, reflecting the symmetry of the molecule.

Assignment	Predicted Chemical Shift (δ ppm)	Multiplicity	Integration
-C(CH ₃) ₂	~1.3	Singlet	6H
-C(=O)CH ₃	~2.2	Singlet	3H
-CH ₂ -	~2.9	Singlet	2H

¹³C NMR Data (Predicted)

The carbon NMR spectrum is predicted to display five unique signals, corresponding to the different carbon environments within the molecule.

Assignment	Predicted Chemical Shift (δ ppm)
-C(=O)CH ₃	~208
-C≡N	~120
-CH ₂ -	~50
-C(CH ₃) ₂	~35
-C(CH ₃) ₂	~25

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in **2,2-Dimethyl-4-oxopentanenitrile**. The spectrum is characterized by strong absorption bands corresponding to the nitrile and ketone moieties. Publicly available information indicates a vapor phase IR spectrum is available through SpectraBase.

Functional Group	Predicted Absorption Range (cm ⁻¹)	Description
Nitrile (C≡N)	2260 - 2200	Sharp, medium intensity absorption band.
Ketone (C=O)	~1715	Strong, sharp absorption band.
C-H Stretch	3000 - 2850	Vibrations from methyl and methylene groups.
C-H Bend	1465 - 1365	Vibrations from methyl and methylene groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. A GC-MS spectrum is noted as being available in public databases. The predicted fragmentation pathways offer insight into the molecule's stability and structure.

m/z (predicted)	Proposed Fragment Ion	Description
125	[C ₇ H ₁₁ NO] ⁺	Molecular Ion (M ⁺)
110	[M - CH ₃] ⁺	Loss of a methyl radical.
82	[M - COCH ₃] ⁺	Loss of an acetyl radical.
57	[C(CH ₃) ₃] ⁺	Formation of the stable tert-butyl cation.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-25 mg of **2,2-Dimethyl-4-oxopentanenitrile** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3). The sample should be fully dissolved to ensure a homogeneous solution.
- **Transfer to NMR Tube:** Using a clean pipette, transfer the solution into a standard 5 mm NMR tube.
- **Data Acquisition:** Place the NMR tube in the spectrometer. Acquire the ^1H and ^{13}C NMR spectra according to the instrument's standard operating procedures. Typical parameters for ^1H NMR include a sufficient number of scans to achieve a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds. For ^{13}C NMR, a larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (TMS).

FT-IR Spectroscopy

- **Sample Preparation (Thin Film Method):** Dissolve a small amount of **2,2-Dimethyl-4-oxopentanenitrile** in a volatile solvent. Apply a drop of the solution onto a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.
- **Data Acquisition:** Place the salt plate in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm^{-1} . A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.
- **Data Analysis:** Identify the characteristic absorption bands and compare them to known functional group frequencies.

Mass Spectrometry (GC-MS)

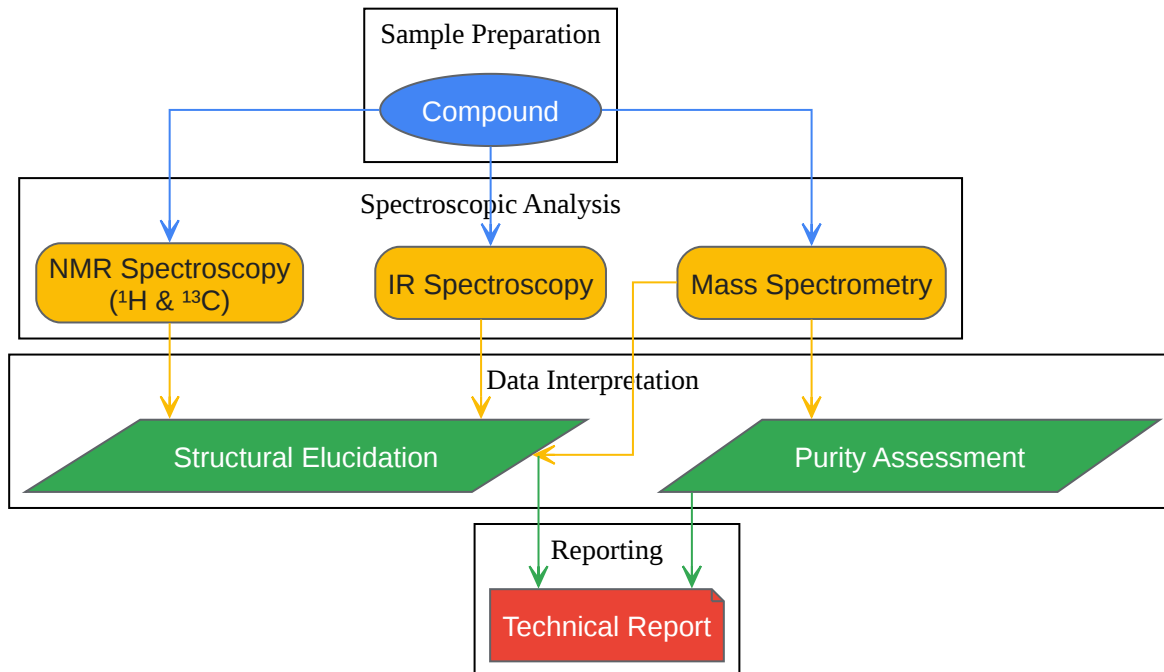
- **Sample Preparation:** Prepare a dilute solution of **2,2-Dimethyl-4-oxopentanenitrile** in a volatile organic solvent (e.g., dichloromethane or methanol).
- **Injection:** Inject a small volume (typically 1 μL) of the solution into the gas chromatograph (GC) inlet. The GC will separate the compound from any impurities before it enters the mass

spectrometer.

- Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized, typically by electron impact (EI).
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- Detection: A detector records the abundance of each ion, generating a mass spectrum. The fragmentation pattern can then be analyzed to deduce the structure of the molecule.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2,2-Dimethyl-4-oxopentanenitrile**.



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Caption: General workflow for spectroscopic analysis of organic compounds.

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